Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an ethyl ester group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with ethyl 3-aminocrotonate under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.
Reduction: Formation of 4-(2-methoxyphenyl)pyrrolidine-3-methanol.
Substitution: Formation of 4-(2-substituted phenyl)pyrrolidine-3-carboxylate derivatives.
Scientific Research Applications
Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.
Ethyl 4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom can significantly change its chemical properties and biological activity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological behavior.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)12-9-15-8-11(12)10-6-4-5-7-13(10)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3 |
InChI Key |
RUWDGQZVKIHZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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